molecular formula C12H16ClN B2615638 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride CAS No. 2097996-29-5

1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride

Cat. No.: B2615638
CAS No.: 2097996-29-5
M. Wt: 209.72
InChI Key: YYAYAHYUSPKYRB-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of an indene moiety fused to a pyrrolidine ring, forming a spiro connection

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride typically involves the reaction of indene derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, making it a potential therapeutic agent .

Comparison with Similar Compounds

Uniqueness: 1,3-Dihydrospiro[indene-2,3’-pyrrolidine] hydrochloride is unique due to its specific spiro linkage and the resulting three-dimensional structure.

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,3'-pyrrolidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-11-8-12(5-6-13-9-12)7-10(11)3-1;/h1-4,13H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAYAHYUSPKYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC3=CC=CC=C3C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097996-29-5
Record name 1,3-dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride
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